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Compound of Interest

Compound Name: 2-Morpholin-4-ylpropanoic acid

Cat. No.: B3022110

An In-depth Technical Guide to 2-Morpholin-4-ylpropanoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals engaged with 2-Morpholin-4-ylpropanoic acid. It moves beyond
basic data to provide actionable insights into its chemical properties, synthesis, applications,
and safe handling, grounded in established scientific principles.

Section 1: Core Molecular Identity and
Physicochemical Characteristics

2-Morpholin-4-ylpropanoic acid is a carboxylic acid derivative featuring a morpholine ring, a
structural motif frequently employed in medicinal chemistry to enhance pharmacokinetic
properties such as solubility and metabolic stability. The compound is most commonly available
and studied as its hydrochloride salt, which improves handling and stability.

Chemical Identifiers

It is critical to distinguish between the free acid and its hydrochloride salt, as they are often
referenced interchangeably but possess distinct CAS numbers and properties.
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2-Morpholin-4-ylpropanoic

(2S)-2-Morpholin-4-

Identifier i ylpropanoic acid
aci

hydrochloride
CAS Number 89895-81-8[1] 237427-96-2[2][3]
Molecular Formula C7H13NOs C7H14CINO3[2]
Molecular Weight 159.18 g/mol [1] 195.64 g/mol [2]

) ] ) (2S)-2-morpholin-4-ylpropanoic

IUPAC Name 2-morpholin-4-ylpropanoic acid

acid;hydrochloride[2]

(S)-2-Morpholinopropanoic

Common Synonyms
ynony Acid

(S)-2-Morpholin-4-yl-propionic
acid hydrochloride[2][4]

Molecular Structure

The structure consists of a propanoic acid backbone where the nitrogen atom of a morpholine

ring is attached to the alpha-carbon (C2).

Caption: 2D structure of 2-Morpholin-4-ylpropanoic acid.

Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the molecule's

behavior in biological and chemical systems. These properties are essential for computational

modeling in drug discovery.
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Value (for Hydrochloride

Property salt) Source
Molecular Weight 195.64 g/mol PubChem|[2]
XLogP3 -2.0 PubChem|[5]
Hydrogen Bond Donor Count 2 PubChem|[2]
Hydrogen Bond Acceptor

Count 4 PubChem][2]
Rotatable Bond Count 2 PubChem|[2]
Exact Mass 195.0662210 Da PubChem|[2]
Topological Polar Surface Area  49.8 A2 PubChem|[2]

Section 2: Synthesis and Spectroscopic
Characterization

While specific, peer-reviewed synthesis protocols for 2-Morpholin-4-ylpropanoic acid are not
widely published, its structure suggests a straightforward synthetic strategy based on
established organic chemistry reactions.

Plausible Synthetic Pathway: Nucleophilic Substitution

A logical and common approach to synthesizing this molecule is through the nucleophilic
substitution of a suitable 2-halopropanoic acid derivative with morpholine.
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[Z-Bromopropanoic aci(D [Morpholinej

Step 1: Nucleophilic Substitution
(SN2 Reaction)

;

Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of 2-Morpholin-4-ylpropanoic acid.
Causality Behind Experimental Choices:

e Reactants: 2-Bromopropanoic acid is chosen as the electrophile due to the good leaving
group nature of the bromide ion. Morpholine acts as the nucleophile.

e Solvent & Base: A polar aprotic solvent like acetonitrile (ACN) is ideal for Sn2 reactions. A
non-nucleophilic base, such as potassium carbonate, is required to neutralize the
hydrobromic acid byproduct, driving the reaction to completion without competing with the
morpholine nucleophile.

 Purification: The product, being an amino acid, is zwitterionic and polar. Purification would
likely involve crystallization or column chromatography on a polar stationary phase like silica
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gel.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for structural verification.[6] While a specific public spectrum
for this exact compound is not readily available, its expected spectral features can be reliably
predicted based on its functional groups.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each
non-equivalent proton environment.[7][8]

e -COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable
with D20.

e Morpholine Protons (-O-CHz- and -N-CHz-): Two multiplets, likely between 2.5 and 4.0 ppm.
The protons adjacent to the oxygen will be further downfield than those adjacent to the
nitrogen.

e Propanoic Acid Backbone (-CH- and -CHs): A quartet for the methine (-CH) proton and a
doublet for the methyl (-CHs) protons, demonstrating spin-spin coupling.

13C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.
e Carbonyl Carbon (-C=0): A signal in the highly deshielded region, typically >170 ppm.

e Morpholine Carbons: Two distinct signals for the carbons adjacent to oxygen and nitrogen,
usually in the 45-70 ppm range.

 Aliphatic Carbons (-CH- and -CHs): Signals in the upfield region (<50 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
molecular ion peak corresponding to the molecular weight of the compound (159.18 for the free
acid).[9] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH)
and cleavage of the morpholine ring.

Section 3: Applications in Drug Development and
Research
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The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for imparting
favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2-Morpholin-
4-ylpropanoic acid serves as a valuable building block for creating more complex molecules
with therapeutic potential.

Scaffold for Novel Therapeutics

This compound can be considered a starting point or fragment for the development of novel
chemical entities (NCESs). The carboxylic acid group provides a convenient handle for chemical
modification, such as amide bond formation, allowing for its conjugation to other molecules.

Chemical Modifications Potential Therapeutic Areas

. i Oncology
yields_| y! Amide Coupling ] '{ (e.g., Kinase Inhibitors)]
=
—Mbl Reduction to AlcohoI) ( j
ields
Esterification ,L —>

Click to download full resolution via product page
Caption: Role as a versatile scaffold in drug discovery pipelines.

While direct biological activity data for 2-Morpholin-4-ylpropanoic acid is sparse, related
structures offer compelling evidence of its potential. For instance, other quinoline and
morpholine derivatives have shown promise as anti-inflammatory, anti-cancer, and
antimicrobial agents.[10][11] The morpholine ring is a key component in approved drugs like
the kinase inhibitor Gefitinib and the antibiotic Linezolid, highlighting its value. Furthermore,
amino acids are increasingly used in prodrug design to improve solubility and target specific
amino acid transporters that are often overexpressed in cancer cells.[12]

Use in Biochemical and Proteomics Research

As a modified amino acid, this compound could be used in proteomics research or as a tool to
probe the substrate specificity of enzymes and transport proteins.[1] Its unique structure may
allow it to act as a competitive inhibitor or a molecular probe in various biological assays.
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Section 4: Safety, Handling, and Storage

Proper handling of 2-Morpholin-4-ylpropanoic acid and its salts is imperative to ensure
laboratory safety. The following information is synthesized from available Safety Data Sheets
(SDS).[13][14]

Hazard Identification (GHS Classification)

The compound is classified with the following hazards:

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
o Skin Irritation (Category 2): Causes skin irritation.[2]

o Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or
damage.[2]

o Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory
irritation.[2]

Recommended Handling and Personal Protective
Equipment (PPE)

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[13] Facilities should be equipped with an eyewash station.[13]

» Personal Protective Equipment:
o Gloves: Wear suitable protective gloves (e.g., nitrile).
o Eye/Face Protection: Use safety glasses with side-shields or goggles.[13]
o Clothing: Wear a lab coat.[13]

e Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the
laboratory.

First Aid Measures
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« If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a
physician.[13]

e In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with
plenty of water.[13]

 In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.[13]

« |If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.[13]

Storage

o Keep container tightly closed in a dry and well-ventilated place.

e The hydrochloride salt can be hygroscopic; store accordingly, away from moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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